3-Bromoadamantane-1-carboxylic acid
Overview
Description
3-Bromoadamantane-1-carboxylic acid is a compound that falls within the category of brominated adamantane derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The adamantane structure provides a rigid, three-dimensional framework that can impart unique physical and chemical properties to the derivatives.
Synthesis Analysis
The synthesis of brominated adamantane derivatives, such as this compound, can involve the use of Grignard reagents. In one study, the carboxyl group was masked as a 2,4,10-trioxa-3-adamantyl group, which could then be reacted with various electrophiles to yield the corresponding acids after deprotection . Another approach to synthesizing brominated carboxylic acids is the electrochemical carboxylation of brominated arenes, which has been applied to the synthesis of trifluorinated non-ster
Scientific Research Applications
Structural Elucidation and Solid-State Interactions
- Halogenated carboxylic acids, like 3-bromoadamantane-1-carboxylic acid, are crucial in chemical synthesis and biochemical studies. A study on the structural characterization of similar compounds, such as 2-bromo-3-methylbutyric acid, highlights their importance in understanding hydrogen bonding motifs, packing modes, and conformations in the solid state (Seidel et al., 2020).
Synthesis and Chemical Transformations
- Research on the synthesis and bromination of homoadamantane derivatives, including 1-bromoadamantane-3-carboxylic acid, provides improved methods for preparing brominated adamantane compounds. These processes are essential for developing various chemical products and intermediates (Sasaki et al., 1972).
Carboxyl Protection and Synthesis of Substituted Carboxylic Acids
- Adamantane derivatives, such as this compound, are used in synthesizing substituted carboxylic acids with potential applications in various industries. For example, a study on ortho esters with trioxaadamantane structures discusses their role as carboxyl protecting groups in synthesizing substituted carboxylic acids (Voss & Gerlach, 1983).
Optical Properties and Charge Transfer Effects
- The study of charge transfer effects in single-walled carbon nanotubes filled with functionalized adamantane molecules, including 1-bromoadamantane, reveals significant insights into the optical properties and electronic interactions of these materials. Such research is vital for advancing nanotechnology and materials science (Tonkikh et al., 2016).
Thermochemistry in Mixed Solvents
- Understanding the solution enthalpies of compounds like 1-bromoadamantane in various solvents, including water and aprotic solvents, is crucial in thermochemical studies. This research provides insights into solvent interactions and energetics, important for many chemical processes (Nunes et al., 2006).
Safety and Hazards
Future Directions
While specific future directions for 3-Bromoadamantane-1-carboxylic acid are not mentioned in the retrieved sources, it is known that diamondoids, which include adamantane derivatives, have potential applications in fields such as organocatalysis, polymers, molecular electronics, and mechanics .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of this compound .
Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups, is a key feature of adamantane derivatives .
Pharmacokinetics
The compound’s molecular weight is 25914 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound is a solid and is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
properties
IUPAC Name |
3-bromoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDQBVINJIMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944422 | |
Record name | 3-Bromoadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21816-08-0 | |
Record name | 3-Bromo-1-adamantanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromoadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoadamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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